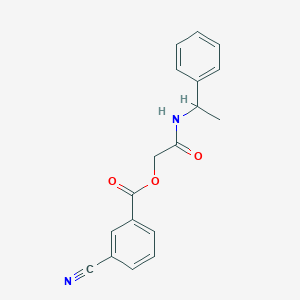

2-Oxo-2-((1-phenylethyl)amino)ethyl 3-cyanobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

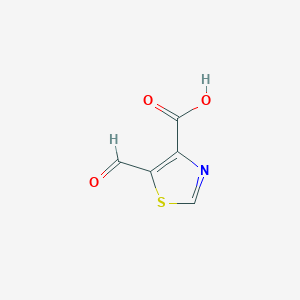

The compound “2-Oxo-2-((1-phenylethyl)amino)ethyl 3-cyanobenzoate” is an organic compound, likely used in research or industry . It contains functional groups such as an amine, a ketone, and a carboxylate ester .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s challenging to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by its functional groups .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally .Scientific Research Applications

Synthesis and Derivative Formation

A study by El‐Faham et al. (2013) utilized OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the carbodiimide (DIC) approach for synthesizing a series of α-ketoamide derivatives, demonstrating the chemical's utility in enhancing yield and purity in the synthesis of complex organic compounds. The synthesized derivatives were characterized using various analytical techniques, indicating the chemical's versatility in derivative formation and its potential in medicinal chemistry and materials science (El‐Faham et al., 2013).

Heterocyclic Compound Synthesis

Karcı and Demirçalı (2006) developed efficient methods for synthesizing phenylazopyrimidone dyes, demonstrating the compound's role in creating novel dyes with potential applications in the dyeing industry and materials science. This research opens avenues for the development of new materials with specific optical properties (Karcı & Demirçalı, 2006).

Catalysis and Green Chemistry

Maleki and Ashrafi (2014) reported the use of NH4H2PO4/Al2O3 as a catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, showcasing the role of such compounds in facilitating green and efficient chemical reactions. The study highlights the importance of novel catalysts in organic synthesis, contributing to the development of more sustainable chemical processes (Maleki & Ashrafi, 2014).

Antitumor Evaluation

Shams et al. (2010) explored the synthesis of different heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, investigating their antitumor activities. This research indicates the potential medical applications of compounds related to "2-Oxo-2-((1-phenylethyl)amino)ethyl 3-cyanobenzoate" in developing new anticancer drugs, demonstrating the compound's relevance in pharmaceutical research (Shams et al., 2010).

Fluorescent and Colorimetric Sensors

Ruan et al. (2011) utilized a derivative of 7-Nitrobenzo-2-oxa-1,3-diazole (NBD) for developing a selective fluorescent and colorimetric sensor for Hg2+, showcasing the chemical's utility in environmental monitoring and analytical chemistry. This study highlights the potential of such compounds in developing sensitive detection systems for heavy metals (Ruan et al., 2011).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[2-oxo-2-(1-phenylethylamino)ethyl] 3-cyanobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-13(15-7-3-2-4-8-15)20-17(21)12-23-18(22)16-9-5-6-14(10-16)11-19/h2-10,13H,12H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDHCIMSAYXVLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-((1-phenylethyl)amino)ethyl 3-cyanobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2383831.png)

![methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2383833.png)

![3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2383834.png)

![1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole](/img/structure/B2383835.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2383836.png)

![6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione](/img/structure/B2383842.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2383844.png)

![N-[2-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide](/img/structure/B2383848.png)